5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid
Overview
Description
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound belongs to the class of indole derivatives and is primarily used in proteomics research . It is known for its unique structure, which includes a hexahydrocyclohepta ring fused to an indole moiety.
Preparation Methods
The synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized through a multicomponent reaction involving cycloheptanone, aniline, and glyoxylic acid . The reaction typically requires a catalyst such as L-proline or Amberlite resin and is carried out in a solvent like methanol at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems .
Comparison with Similar Compounds
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid can be compared with other similar compounds, such as:
5,6-Dihydroxyindole-2-carboxylic acid (DHICA): An intermediate in melanin biosynthesis with a similar indole structure.
2-Chloro-5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-6-carboxamide: A derivative with a chloro and carboxamide group, used in various chemical applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for research and industrial applications.
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBLUIRHOCGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.